

An In-depth Technical Guide to (+)-Diasyringaresinol: Discovery, History, and Scientific Advancements

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Compound of Interest

Compound Name: (+)-Diasyringaresinol

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Abstract

(+)-Diasyringaresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to **(+)-diasyringaresinol**. It details the initial isolation and structure elucidation, modern extraction and synthesis protocols, and explores its multifaceted biological effects, including its anti-inflammatory, antioxidant, and anticancer properties. The guide presents quantitative data in structured tables for comparative analysis, offers detailed experimental methodologies for key assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of **(+)-diasyringaresinol**, a furofuran-type lignan, begins in the mid-20th century with foundational work on lignan chemistry. While the racemic form, **(±)-syringaresinol**, was first synthesized by Haworth and Kelly in 1937, the naturally occurring dextrorotatory enantiomer, **(+)-diasyringaresinol**, was later isolated and characterized.

A pivotal moment in its history was the isolation and identification of syringaresinol from the wood of *Holacantha emoryi* by Stöcklin, De Silva, and Geissman in 1969. While this paper focused on the broader constituents of the plant, it contributed to the growing knowledge of lignans. Over the years, **(+)-diasyringaresinol** has been isolated from a wide array of plant species, establishing its prevalence in the plant kingdom.^[1] A significant milestone was the first reported isolation of (+)-syringaresinol from a new species, *Magnolia thailandica*, which further highlighted its natural abundance.

Early structural elucidation efforts relied on classical chemical degradation and spectroscopic techniques of the time. Modern methods, including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, have since provided unambiguous confirmation of its structure and stereochemistry. These advanced analytical techniques have been instrumental in distinguishing **(+)-diasyringaresinol** from its stereoisomers and in quantifying its presence in complex plant matrices.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₆ O ₈	--INVALID-LINK--
Molecular Weight	418.44 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	N/A
Melting Point	176-178 °C	N/A
Optical Rotation	[α] _D ²⁵ +48.6° (c 0.1, CHCl ₃)	N/A
IUPAC Name	(1R,3aR,4R,6aR)-1,4-bis(4-hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan	N/A

Isolation and Synthesis

Natural Occurrence and Isolation

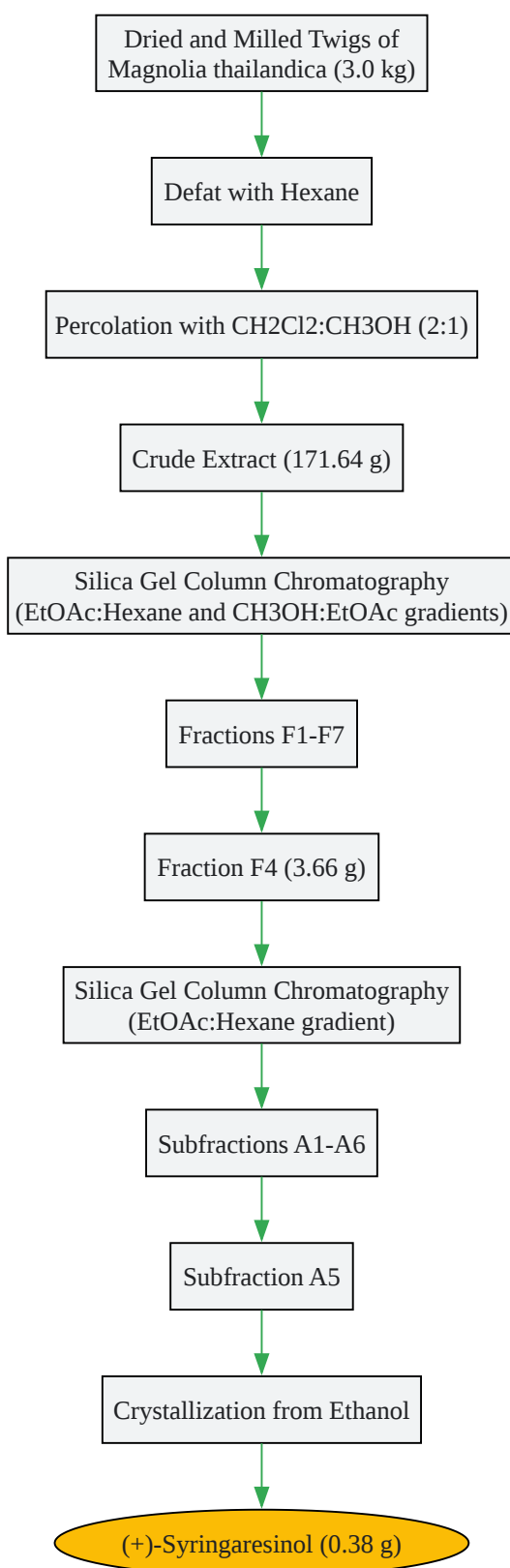
(+)-Diasyringaresinol is found in various parts of numerous plant species. The table below summarizes its concentration in some notable examples.

Plant Species	Part of Plant	Concentration (mg/100g dry weight)	Reference
Panax ginseng	Berry	High concentration (exact value not specified)	[2]
Cinnamomum cassia	Dried tender stems	Present (exact value not specified)	[3]
Rubia philippinensis	Roots	Present (exact value not specified)	[4]
Magnolia thailandica	Twigs	~12.7 (from 3kg of dried twigs)	[5]

Experimental Protocol: Isolation from Magnolia thailandica

This protocol is based on the methodology described for the isolation of (+)-syringaresinol from the twigs of Magnolia thailandica.[\[5\]](#)

Workflow for Isolation of (+)-Diasyringaresinol



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Caption: Workflow for the isolation of **(+)-Diasyringaresinol** from Magnolia thailandica.

Methodology:

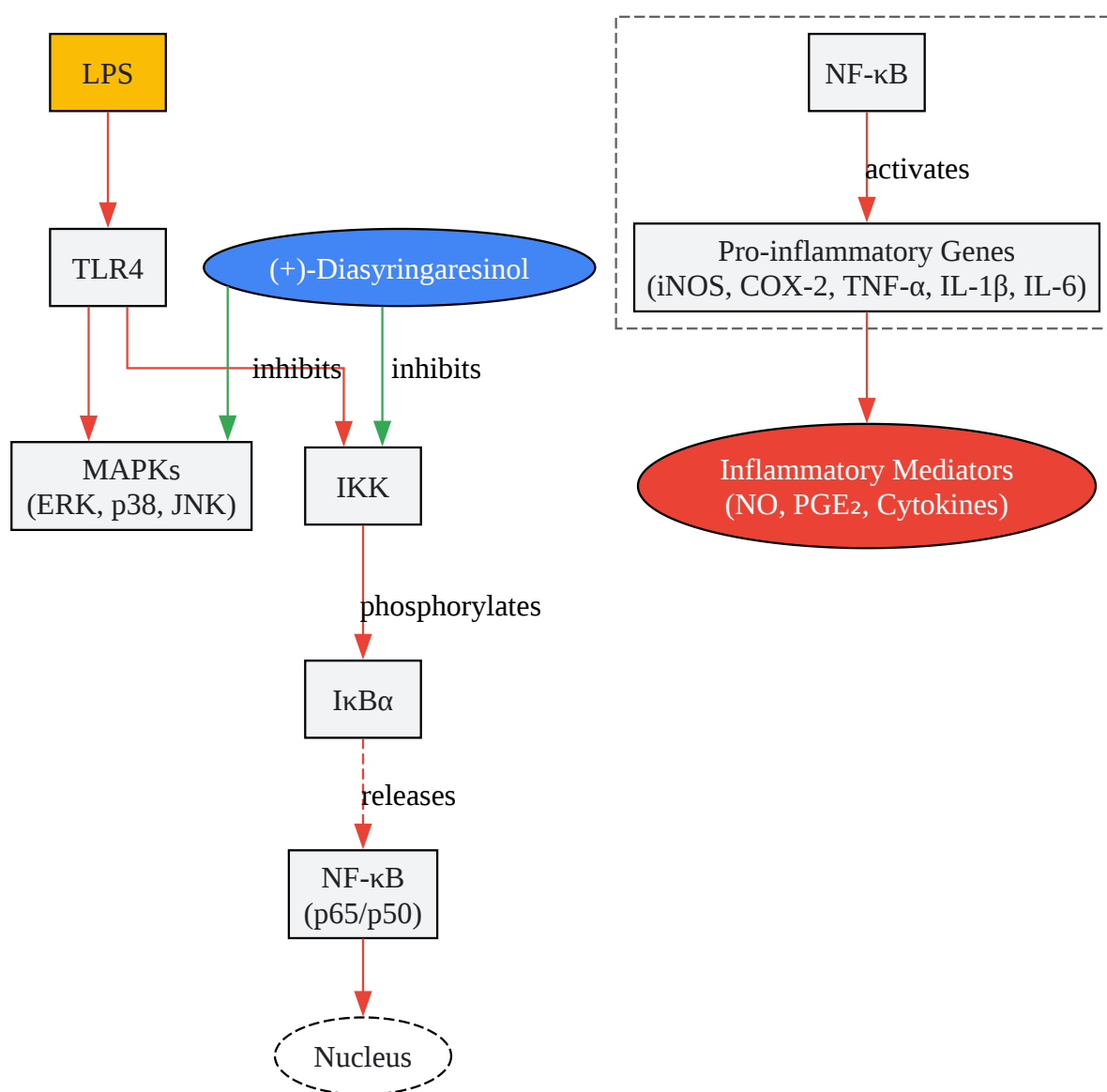
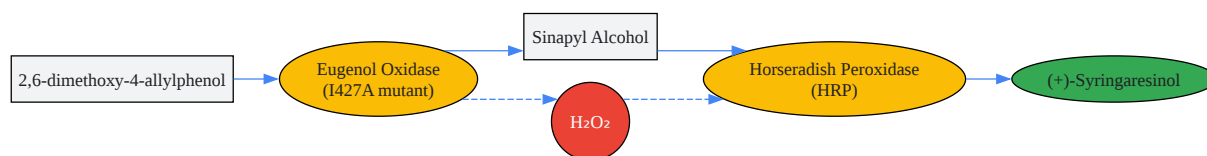
- **Plant Material Preparation:** Dry the twigs of *Magnolia thailandica* (3.0 kg) at room temperature and mill them into a fine powder.
- **Defatting:** Defat the powdered plant material with hexane to remove nonpolar lipids.
- **Extraction:** Extract the defatted material by percolation with a 2:1 mixture of dichloromethane (CH_2Cl_2) and methanol (CH_3OH).
- **Concentration:** Evaporate the solvent from the extract under reduced pressure to obtain the crude extract (171.64 g).
- **Initial Column Chromatography:** Subject the crude extract to silica gel column chromatography. Elute with a gradient of ethyl acetate (EtOAc) in hexane (1:9, 3:7, 5:5, 10:0) followed by a gradient of methanol in ethyl acetate (1:9, 3:7, 5:5) to yield seven fractions (F1-F7).
- **Second Column Chromatography:** Fraction F4 (3.66 g) is further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (1:9, 2:8, 4:6, 10:0) to afford six subfractions (A1-A6).
- **Crystallization:** Obtain (+)-syringaresinol (0.38 g) from subfraction A5 by crystallization from ethanol.
- **Structure Elucidation:** Confirm the structure of the isolated compound using spectroscopic methods such as Infrared (IR) spectroscopy, ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

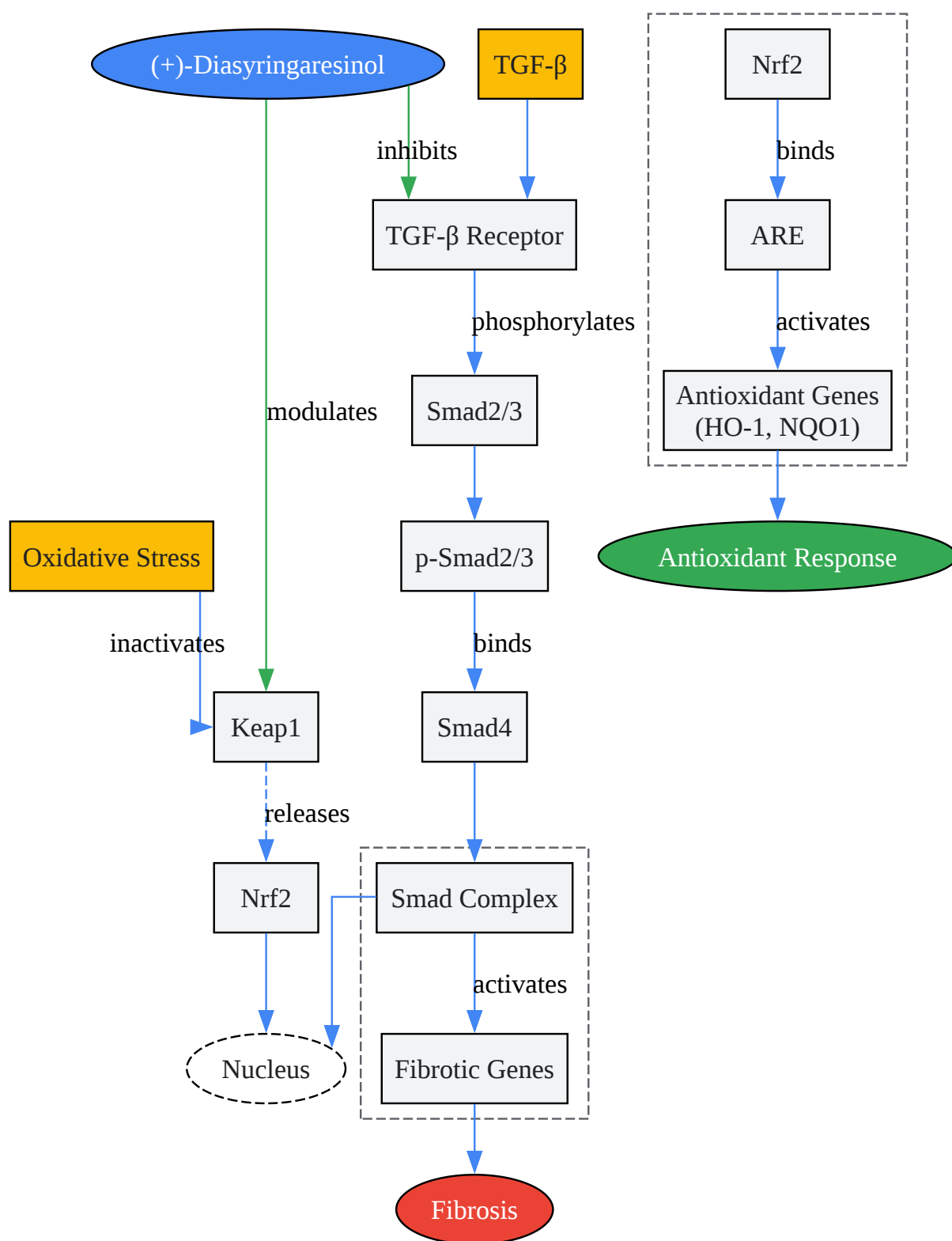
Biocatalytic Synthesis

The biocatalytic synthesis of syringaresinol offers a more environmentally friendly and often more efficient alternative to chemical synthesis. One-pot enzymatic cascade reactions have been developed with high yields.

Starting Material	Enzymes	Yield (%)	Reference
2,6-dimethoxy-4-allylphenol	Eugenol oxidase (EUGO) I427A mutant, Horseradish peroxidase (HRP)	81	[5]
Dihydrosinapyl alcohol	Engineered eugenol oxidase, Horseradish peroxidase (HRP)	68	[6]

Experimental Workflow for Biocatalytic Synthesis





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